molecular formula C19H17N5 B11213086 1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11213086
M. Wt: 315.4 g/mol
InChI Key: ZAFDECRCFKFNQD-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly as sigma-1 receptor ligands .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves a multi-step process. One common method starts with commercially available 1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The compound exerts its effects primarily through its interaction with the sigma-1 receptor. This receptor is involved in modulating various cellular processes, including ion channel activity, neurotransmitter release, and cell survival . The binding of 1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to the sigma-1 receptor can influence these processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-methylphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which influences its binding affinity and selectivity for the sigma-1 receptor. This makes it a valuable compound for studying the sigma-1 receptor and its associated biological processes .

Properties

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H17N5/c1-13-6-8-15(9-7-13)23-18-17-11-22-24(19(17)21-12-20-18)16-5-3-4-14(2)10-16/h3-12H,1-2H3,(H,20,21,23)

InChI Key

ZAFDECRCFKFNQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC(=C4)C

Origin of Product

United States

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